Methyl 3-(hydroxymethyl)cyclohexanecarboxylate

Description

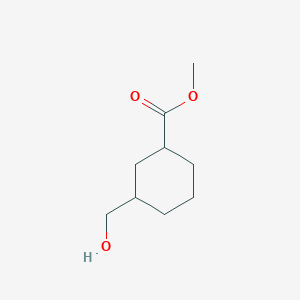

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) substituent at the 3-position and a methyl ester (-COOCH3) group. This compound’s structure combines hydrophilic (hydroxymethyl) and lipophilic (methyl ester) moieties, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPTEDQFZOIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 3-(carboxymethyl)cyclohexanecarboxylic acid.

Reduction: 3-(hydroxymethyl)cyclohexanol.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate serves as an intermediate in the preparation of complex organic molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it a valuable component in the synthesis of:

- Pharmaceuticals : It is utilized in the development of biologically active compounds, including potential antimicrobial and anti-inflammatory agents.

- Polymer Chemistry : The compound can be used as a monomer for producing stable polymers with enhanced properties, such as improved water solubility and moldability .

Pharmaceutical Development

The compound is recognized for its role in pharmaceutical research, particularly as an intermediate in the synthesis of drugs targeting various medical conditions. Notable applications include:

- Diabetes Treatment : this compound derivatives have been explored for their potential use in medications aimed at managing diabetes .

- Pain Management and Anti-Ulcer Agents : Research indicates that derivatives of this compound can be developed into effective pain relief medications and treatments for gastrointestinal issues .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the hydroxymethyl group may enhance its pharmacological profile, warranting further investigation into its biological effects .

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation, reduction, and substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Key Observations:

- Hydrophilicity: The hydroxymethyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs like methyl cyclohexanecarboxylate .

- Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, distinguishing it from esters with inert substituents (e.g., methyl or ethyl groups) .

- Synthetic Utility : Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate () demonstrates the role of ketone and ester groups in cycloaddition reactions, whereas the hydroxymethyl group in the target compound could necessitate protective strategies during synthesis .

Biological Activity

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate is a compound that has attracted attention in various fields of biological research due to its structural characteristics and potential applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclohexane ring with hydroxymethyl and carboxylate functional groups. Its molecular formula is . The presence of these functional groups suggests potential reactivity and interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to this compound may exhibit antiparasitic properties. For instance, structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications at specific positions can enhance their efficacy against parasites such as Trypanosoma cruzi and Leishmania species. These studies suggest that the presence of hydroxyl groups can significantly influence the biological activity by facilitating hydrogen bonding interactions with target proteins .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar functional groups have been shown to inhibit enzymes involved in critical metabolic pathways, including those related to peptidoglycan biosynthesis in bacteria . This suggests a potential role for this compound in antimicrobial applications.

Case Study: Antiparasitic Activity

In a study focusing on the antiparasitic properties of cyclohexanecarboxylates, analogs were synthesized and tested against T. cruzi. The results indicated that compounds with bulky substituents at the benzylic position exhibited enhanced activity. The findings support the hypothesis that structural modifications can lead to significant changes in biological potency .

Case Study: Anticancer Activity

A related study investigated the effects of cyclohexane derivatives on MCF-7 breast cancer cells. The compounds were found to decrease cell viability in a concentration-dependent manner, suggesting potential therapeutic applications for derivatives like this compound .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(hydroxymethyl)cyclohexanecarboxylate?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving dienes and carboxylate precursors, as demonstrated in analogous alkylcyclohexenecarboxylate syntheses. For example, allyl methacrylate derivatives may react with substituted dienes under catalytic conditions to form the cyclohexane backbone. Post-synthetic modification, such as hydroxymethyl group introduction, can be achieved via selective oxidation or reduction steps. Structural analogs like methyl 4-formylcyclohexanecarboxylate suggest the use of formyl or hydroxymethyl intermediates in multi-step syntheses .

- Key Techniques : NMR and IR spectroscopy for tracking reaction progress; column chromatography for purification.

Q. How is the structural confirmation of this compound performed?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR spectra are critical for confirming the cyclohexane ring substitution pattern and hydroxymethyl group position. Peaks corresponding to the ester carbonyl (~170 ppm in ¹³C NMR) and hydroxymethyl protons (~3.5–4.0 ppm in ¹H NMR) should be observed.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, as applied to structurally similar esters like ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexanecarboxylate .

- Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometries) .

Q. What analytical methods ensure purity and quantify byproducts in synthesized batches?

- Methodological Answer :

- Gas Chromatography (GC) : Effective for separating volatile derivatives, especially when analyzing dehydration products (e.g., methylcyclohexenes) or isomerization byproducts. Column selection (e.g., polar vs. non-polar stationary phases) impacts resolution .

- HPLC : Suitable for non-volatile impurities; reverse-phase columns with UV detection at 210–220 nm (ester absorbance range).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxymethyl group’s electron-donating effects can be modeled to assess its influence on ester hydrolysis kinetics .

- Molecular Docking : Used in drug discovery contexts to study interactions with enzymes (e.g., esterases or lipases), leveraging structural analogs like cyclohexanecarboxylate derivatives .

Q. How to resolve contradictions in product distribution data from acid-catalyzed reactions?

- Methodological Answer :

- Mechanistic Competition : Acid-catalyzed dehydration may produce multiple alkenes (e.g., 1-methylcyclohexene vs. 3-methylcyclohexene) due to competing Zaitsev and anti-Zaitsev pathways. Control reaction temperature (slow heating vs. rapid) to minimize kinetic vs. thermodynamic product discrepancies .

- Cross-Validation : Use GC-MS with multiple columns (e.g., DB-5 and HP-INNOWax) to confirm peak assignments. Compare results with literature on methylcyclohexanol dehydration, where heating rate and catalyst strength significantly alter outcomes .

Q. What strategies optimize enantioselective synthesis of stereoisomers?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) during cyclization or esterification steps. For example, (6R)-6-methylcyclohexadiene carboxylate synthesis demonstrates the role of stereochemical control in diene precursors .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for challenging stereocenters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.